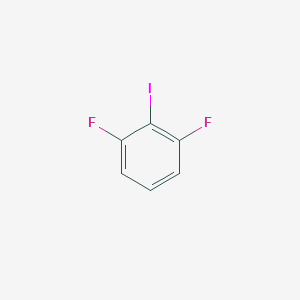

2,6-Difluoroiodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXWPLTZBKNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382254 | |

| Record name | 2,6-Difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13697-89-7 | |

| Record name | 1,3-Difluoro-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13697-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoroiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Difluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and purification of 2,6-difluoroiodobenzene

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Difluoroiodobenzene

Abstract

This compound is a pivotal organohalide intermediate, extensively utilized in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its structural motif, featuring a sterically hindered iodine atom flanked by two fluorine atoms, provides a unique reactive handle for cross-coupling reactions and other transformations. This guide offers a comprehensive, field-proven exploration of the primary synthetic routes and purification strategies for this compound. We delve into the underlying chemical principles, provide detailed, self-validating experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal methodology for their specific laboratory and developmental needs.

Strategic Importance in Chemical Synthesis

The utility of this compound stems from the distinct properties conferred by its substituents. The electron-withdrawing nature of the two fluorine atoms modifies the reactivity of the aromatic ring and the carbon-iodine bond. The iodine atom serves as a versatile leaving group in a multitude of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures. The fluorine atoms often enhance the metabolic stability and lipophilicity of derivative molecules, making this compound a valuable building block in drug discovery programs.

Synthetic Pathways: A Comparative Analysis

Two principal synthetic strategies dominate the preparation of this compound: the diazotization of 2,6-difluoroaniline and the direct iodination of 1,3-difluorobenzene. The choice between these routes is often dictated by starting material availability, scalability, and safety considerations.

Pathway A: Sandmeyer-Type Iodination of 2,6-Difluoroaniline

This classical approach leverages the conversion of an aromatic amine to a diazonium salt, which is subsequently displaced by an iodide nucleophile. The Sandmeyer reaction is a robust and well-established method for introducing halides to an aromatic ring in patterns not easily achievable through direct electrophilic substitution.[2][3]

The process begins with the diazotization of 2,6-difluoroaniline using a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C). This is a critical step, as aryl diazonium salts are notoriously unstable and can decompose exothermically if the temperature is not rigorously controlled.[4][5] The resulting diazonium salt is then introduced to a solution of an iodide salt, such as potassium iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, iodination proceeds readily without it.[3][6] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer, leading to the formation of an aryl radical with the loss of nitrogen gas.[2]

Caption: Workflow for the synthesis of this compound via diazotization.

-

Diazotization:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,6-difluoroaniline (1.0 eq).

-

Add a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl). Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 - 1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension via the addition funnel, ensuring the internal temperature is strictly maintained below 5 °C.[7] The formation of the diazonium salt is indicated by a change in the appearance of the mixture.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. Confirm the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns the paper blue-black).[8] Quench any significant excess with a small amount of urea or sulfamic acid.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (1.2 - 1.5 eq) in a minimal amount of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Note: This addition can be exothermic and is accompanied by the evolution of nitrogen gas.[9]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen ceases. Gentle heating (e.g., 40-50 °C) may be applied to drive the reaction to completion.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (2 x 50 mL).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove residual iodine), saturated aqueous sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Pathway B: Directed ortho-Metalation (DoM) and Iodination

This modern approach involves the direct deprotonation of 1,3-difluorobenzene at the C2 position, followed by quenching the resulting aryl anion with an iodine electrophile. The fluorine atoms act as powerful ortho-directing groups, facilitating regioselective lithiation.

The reaction is initiated by treating 1,3-difluorobenzene with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) under an inert atmosphere.[10] The acidity of the C2 proton is significantly enhanced by the inductive effect of the two adjacent fluorine atoms, allowing for selective deprotonation. The resulting 2,6-difluorophenyllithium intermediate is then quenched by adding a solution of elemental iodine (I₂). The iodine acts as an electrophile, reacting with the carbanion to form the C-I bond.[10] Maintaining anhydrous conditions and a low temperature is paramount to prevent side reactions, such as reaction with moisture or loss of regioselectivity.

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

-

Setup and Lithiation:

-

Assemble a flame-dried, three-neck round-bottom flask under a positive pressure of an inert gas (e.g., nitrogen or argon). Equip the flask with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.

-

Add anhydrous tetrahydrofuran (THF) via syringe, followed by 1,3-difluorobenzene (1.0 eq).[10]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (in hexanes, typically 1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1-2 hours.

-

-

Iodination and Quench:

-

In a separate dry flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the cold aryllithium solution via cannula or syringe.

-

After the addition, allow the reaction mixture to stir for an additional hour at -78 °C before gradually warming to room temperature over 2-4 hours.[10]

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (until the organic layer is colorless), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.[10]

-

Comparison of Synthetic Routes

| Feature | Pathway A: Sandmeyer-Type Reaction | Pathway B: Directed ortho-Metalation (DoM) |

| Starting Material | 2,6-Difluoroaniline | 1,3-Difluorobenzene |

| Key Reagents | NaNO₂, HCl, KI | n-BuLi, I₂ |

| Yield | Moderate to Good (typically 60-80%) | Good to Excellent (typically 70-90%)[10] |

| Scalability | Well-established for large scale, but diazonium intermediates pose safety risks.[4] | Challenging to scale due to cryogenic temperatures (-78 °C) and pyrophoric reagents (n-BuLi). |

| Primary Hazards | Unstable/explosive diazonium salts, evolution of N₂ gas.[4] | Pyrophoric n-BuLi, cryogenic temperatures, handling elemental iodine. |

| Key Advantage | Avoids pyrophoric and cryogenic reagents. | High regioselectivity and often higher yields. |

| Key Disadvantage | Potential for diazonium salt decomposition and side-product formation. | Requires stringent anhydrous and inert atmosphere conditions. |

Purification Strategies: Achieving Analytical Grade Purity

Crude this compound from either synthesis will contain impurities such as unreacted starting materials, regioisomers (in Pathway A if the starting aniline is impure), or de-iodinated byproducts. A multi-step purification approach is often necessary.

Caption: A typical multi-step workflow for the purification of this compound.

Vacuum Distillation

This is the primary and most effective method for bulk purification. This compound has a boiling point of approximately 186 °C at atmospheric pressure, where thermal decomposition may occur.[11] Distillation under reduced pressure lowers the boiling point, allowing for safe and efficient separation from non-volatile impurities and some solvents.[12]

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short Vigreux column, ensuring all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer in the distillation flask for smooth boiling.

-

Procedure: Place the crude oil into the distillation flask.

-

Evacuation: Slowly apply vacuum to the system.

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. The main fraction should be a colorless liquid. Discard any initial forerun and the high-boiling residue.

Flash Column Chromatography

For removing impurities with similar boiling points, such as regioisomers or closely related byproducts, flash column chromatography is the method of choice.[13]

-

Column Packing: Prepare a silica gel column using a non-polar solvent system, such as hexanes or a low-percentage mixture of ethyl acetate in hexanes (e.g., 1-2% EtOAc/hexanes).

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Elute the column with the chosen solvent system. This compound, being relatively non-polar, will elute fairly quickly.

-

Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[14]

Low-Temperature Recrystallization

With a melting point of 24-26 °C, this compound is a low-melting solid or liquid at room temperature.[11] For achieving the highest analytical purity, recrystallization from a suitable solvent at low temperatures can be employed.

-

Solvent Selection: Choose a solvent in which the compound is soluble when warm but sparingly soluble at low temperatures (e.g., pentane or hexane).

-

Dissolution: Dissolve the partially purified product in a minimal amount of the chosen solvent, warming gently if necessary.

-

Crystallization: Cool the solution slowly, first to room temperature, and then in a refrigerator or freezer (-20 °C) to induce crystallization.[15]

-

Isolation: Quickly collect the resulting crystals by cold filtration, washing with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[16][17]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][18]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[16][19]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal.[17]

Conclusion

The synthesis of this compound can be effectively achieved via either a Sandmeyer-type reaction from 2,6-difluoroaniline or through directed ortho-metalation of 1,3-difluorobenzene. The former is often preferred for its operational simplicity at scale, while the latter offers higher yields and regioselectivity but requires more stringent reaction conditions. Achieving high purity necessitates a systematic approach, typically involving vacuum distillation followed by flash chromatography. By understanding the causality behind each experimental step and adhering to rigorous purification protocols, researchers can reliably produce high-quality this compound for advanced applications in chemical and pharmaceutical development.

References

-

"Fluorobenzene" - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

Sandmeyer reaction . Wikipedia. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . National Institutes of Health (PMC). [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes . Vanderbilt University Institutional Repository. [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. [Link]

-

Sandmeyer Reaction (Video) . YouTube. [Link]

- Process for the preparation of 2,6-difluoroaniline.

-

Recrystallization . UCLA Chemistry. [Link]

- Process and intermediates for the preparation of 2,6-difluoroaniline.

-

Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor . Beilstein Journal of Organic Chemistry. [Link]

- A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

-

Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

-

Fluorine and Iodination of Benzene (Video) . YouTube. [Link]

-

An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent . National Institutes of Health (PMC). [Link]

-

Exploring Flow Procedures for Diazonium Formation . National Institutes of Health (PMC). [Link]

- Process for preparing 1,3-difluorobenzene.

-

Separation, purification and identification of the components of a mixture . Royal Society of Chemistry. [Link]

-

Material Safety Data Sheet 2,6-Dichlorophenol . Cleanchem Laboratories. [Link]

-

How to make IODOBENZENE (Video) . YouTube. [Link]

-

Difluorobenzonitrile derivatives - Patent 0423926 . FreePatentsOnline. [Link]

-

Identification and synthesis of impurities formed during sertindole preparation . Beilstein Journal of Organic Chemistry. [Link]

-

Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives . MDPI. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. This compound | 13697-89-7 [chemicalbook.com]

- 11. This compound CAS#: 13697-89-7 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgsyn.org [orgsyn.org]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. 2265-93-2|2,4-Difluoroiodobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Difluoroiodobenzene

<

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-difluoroiodobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles behind the observed chemical shifts and coupling constants. It offers a detailed interpretation of the spectra, supported by established scientific principles and authoritative references. The guide includes a summary of spectroscopic data, a validated experimental protocol for data acquisition, and visual aids to elucidate key structural and magnetic interactions, ensuring a thorough understanding of the characterization of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound is a valuable halogenated aromatic compound widely utilized as a building block in organic synthesis. Its trifunctional nature, featuring two fluorine atoms and an iodine atom, allows for selective and sequential chemical modifications, particularly in cross-coupling reactions.[1] The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance crucial properties of drug candidates, such as metabolic stability and lipophilicity.[1] Given its role in the synthesis of complex, high-value molecules, unambiguous structural characterization is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the identity and purity of this compound, providing precise information about its molecular structure through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei.

Molecular Symmetry and Its NMR Implications

This compound possesses C₂ᵥ symmetry. This symmetry element dictates that there are chemically and magnetically equivalent nuclei within the molecule.

-

Protons (¹H): The protons at positions 3 and 5 are equivalent, as are the protons at position 4. This results in two distinct signals in the ¹H NMR spectrum.

-

Carbons (¹³C): The carbons at positions 2 and 6 (bonded to fluorine) are equivalent, and the carbons at positions 3 and 5 (bonded to hydrogen) are equivalent. The carbons at position 1 (bonded to iodine) and position 4 (bonded to hydrogen) are unique. Therefore, four distinct signals are expected in the ¹³C NMR spectrum.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound presents two distinct multiplets in the aromatic region. A representative spectrum acquired in CDCl₃ shows a multiplet corresponding to one proton (H4) around δ 7.24-7.30 ppm and another multiplet for two protons (H3/H5) at approximately δ 6.89 ppm.[2]

Chemical Shifts (δ)

The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen substituents. Both fluorine and iodine are electron-withdrawing through the inductive effect, which generally deshields nearby protons, shifting their signals downfield.[3] However, they also exhibit an electron-donating resonance effect.

-

H4 (para to Iodine): This proton is situated para to the iodine atom and meta to the two fluorine atoms. Its chemical shift is influenced by the combined inductive and resonance effects of all three halogens.

-

H3/H5 (ortho to Iodine): These protons are ortho to the iodine and meta to one fluorine atom and ortho to the other. Their position relative to the highly electronegative fluorine atoms and the iodine atom results in their specific chemical shift.

Spin-Spin Coupling (J)

The multiplicity of the signals is a result of spin-spin coupling between neighboring protons and fluorine atoms.

-

H4 Signal: The proton at C4 is coupled to the two equivalent H3/H5 protons, which would typically result in a triplet. However, it is also coupled to the two equivalent fluorine atoms at C2/C6. This coupling across four bonds (⁴JHF) leads to a more complex multiplet, often described as a triplet of triplets.

-

H3/H5 Signal: The protons at C3 and C5 are coupled to the H4 proton (a three-bond coupling, ³JHH), which would produce a doublet. They are also coupled to the adjacent fluorine at C2 or C6 (a three-bond coupling, ³JHF) and the more distant fluorine (a four-bond coupling, ⁴JHF). This intricate coupling pattern results in the observed doublet of doublets.[2]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, consistent with its molecular symmetry. The key feature of this spectrum is the large coupling constants between carbon and fluorine atoms.[4]

Chemical Shifts (δ)

The chemical shifts of the carbon atoms are significantly affected by the attached halogens.

-

C2/C6 (δ ≈ 162 ppm): These carbons are directly bonded to the highly electronegative fluorine atoms, causing a strong deshielding effect and placing their signal significantly downfield.

-

C4 (δ ≈ 130 ppm): This carbon is para to the iodine and meta to the fluorines.

-

C3/C5 (δ ≈ 112 ppm): These carbons are ortho to the iodine and ortho/meta to the fluorines.

-

C1 (δ ≈ 95 ppm): The carbon atom directly attached to iodine (ipso-carbon) is notably shielded and appears at the most upfield position. This is due to the "heavy atom effect," where the large number of electrons in iodine induces significant spin-orbit coupling, which is a major contributor to the shielding of the attached carbon nucleus.[5][6]

Carbon-Fluorine Coupling (JCF)

The coupling between ¹³C and ¹⁹F nuclei provides invaluable structural information.

-

C2/C6: This signal appears as a doublet of doublets due to a large one-bond coupling (¹JCF) to the directly attached fluorine and a smaller three-bond coupling (³JCF) to the other fluorine atom.

-

C4: This signal is a triplet due to coupling with the two equivalent fluorine atoms at C2 and C6 (a three-bond coupling, ³JCF).

-

C3/C5: This signal appears as a doublet of doublets due to a two-bond coupling (²JCF) to the adjacent fluorine and a four-bond coupling (⁴JCF) to the more distant fluorine.

-

C1: This signal is observed as a triplet due to coupling with the two equivalent fluorine atoms over two bonds (²JCF).

Summary of NMR Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR data for this compound.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | H4 | ~7.27 | m | - |

| H3, H5 | ~6.89 | dd | J = 8.4 Hz, 6.6 Hz[2] | |

| ¹³C | C2, C6 | ~162 | dd | ¹JCF, ³JCF |

| C4 | ~130 | t | ³JCF | |

| C3, C5 | ~112 | dd | ²JCF, ⁴JCF | |

| C1 | ~95 | t | ²JCF |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation[7]

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The solvent must completely dissolve the sample.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial. If necessary, add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Carefully transfer the solution into a clean, 5 mm NMR tube using a Pasteur pipette. The sample height should be approximately 4-5 cm.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Cap the tube securely.

NMR Spectrometer Setup and Data Acquisition[8]

-

Instrument Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a gauge, and insert it into the NMR spectrometer's magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which maximizes spectral resolution.[7]

-

Tuning: Tune the NMR probe to the specific frequencies of ¹H and ¹³C nuclei to ensure optimal signal detection.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set an appropriate relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (or multiplets due to C-F coupling).

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shifts of all peaks in both spectra.

Visualizing Molecular Interactions

The following diagrams illustrate the structure and key NMR coupling interactions within this compound.

Caption: Molecular structure of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 13697-89-7 [chemicalbook.com]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

physical properties of 2,6-difluoroiodobenzene

An In-Depth Technical Guide to the Physical Properties of 2,6-Difluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS No. 13697-89-7). As a key aromatic building block, its utility in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, is significant.[1] The strategic placement of two fluorine atoms and an iodine atom on the benzene ring imparts unique reactivity and allows for its use in a variety of chemical transformations, including cross-coupling reactions.[2] This document consolidates critical data on its physical characteristics, spectroscopic signature, handling protocols, and synthetic relevance, serving as a vital resource for laboratory professionals.

Chemical Identity and Structure

This compound is an organoiodine compound and a derivative of benzene. Its structure is foundational to its chemical behavior, with the electron-withdrawing nature of the fluorine atoms influencing the reactivity of the carbon-iodine bond.

-

IUPAC Name: 1,3-Difluoro-2-iodobenzene

-

Synonyms: 2,6-DIFLUORO-1-IODOBENZENE, 2-Iodo-1,3-difluorobenzene[1]

Chemical Structure:

(Note: This is a simplified 2D representation)

Core Physical Properties

The are critical for its storage, handling, and use in chemical reactions. The high density, for instance, is characteristic of iodinated aromatic compounds.

| Property | Value | Source |

| Melting Point | 24-26 °C | [1][5] |

| Boiling Point | 186 °C | [1][5] |

| Density | 2.001 g/mL | [1][5] |

| Flash Point | 69 °C | [1][5] |

| Refractive Index (n20/D) | 1.566 | [1] |

| Vapor Pressure | 0.927 mmHg at 25 °C | [1] |

Detailed Analysis of Physical Characteristics

Appearance, State, and Solubility

Under standard conditions, this compound exists as a low-melting solid or liquid, depending on the ambient temperature, with its melting point ranging from 24-26°C.[1][5] It is typically described as a colorless liquid.[1] Consistent with its nonpolar aromatic character, it is not soluble in water but exhibits good solubility in common organic solvents.[1] This solubility profile is a key consideration for selecting appropriate reaction media and purification methods, such as extraction and chromatography.

Refractive Index

The refractive index is a fundamental physical constant that measures how light propagates through a substance.[6] For this compound, the refractive index is 1.566.[1] This value is a useful parameter for rapid, non-destructive identity and purity checks of liquid samples. A deviation from this value can indicate the presence of impurities or a different isomeric composition.

Storage and Stability

For optimal shelf-life, this compound should be stored at room temperature, sealed in a dry environment, and kept in a dark place to prevent potential light-induced degradation.[1][5]

Spectroscopic and Characterization Data

Spectroscopic analysis is indispensable for confirming the structural integrity of this compound after synthesis or before use.

Nuclear Magnetic Resonance (NMR)

Proton NMR (¹H NMR) is a primary tool for structural confirmation. For this compound, the expected proton signals are:

-

¹H NMR (CDCl₃): δ 7.24-7.30 (1H, multiplet), 6.89 (2H, double doublet, J = 6.6 Hz, 8.4 Hz).[7]

The multiplet corresponds to the proton at the C4 position, situated between the two fluorine atoms, while the double doublet corresponds to the two equivalent protons at the C3 and C5 positions. This distinct pattern provides unambiguous confirmation of the 2,6-difluoro substitution pattern.

Safety, Handling, and Hazard Profile

As with many halogenated organic compounds, proper safety protocols are essential when handling this compound.

-

Hazard Classification: It is classified as an irritant (Hazard Code: Xi).[1]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Role in Organic Synthesis and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate.

-

Versatile Building Block: The presence of both fluorine and iodine atoms makes it a highly valuable building block for creating more complex molecules.[1]

-

Cross-Coupling Reactions: The carbon-iodine bond is a key functional group for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise introduction of the 2,6-difluorophenyl moiety into a target structure.

-

Impact of Fluorine: The fluorine atoms often enhance desirable properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[11] The introduction of this specific motif can be a critical step in tuning the pharmacokinetic and pharmacodynamic profile of a new chemical entity.

Experimental Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow from the synthesis of this compound to its characterization, ensuring it meets the required quality standards for use in research and development. The synthesis step is based on a literature procedure.[7]

Caption: Workflow for the synthesis and quality control of this compound.

Protocol: Synthesis of this compound

This protocol is adapted from a documented laboratory procedure.[7]

-

Reaction Setup: In a nitrogen-purged, dry reaction vessel, dissolve 1,3-difluorobenzene (10.0 g, 87 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 42 mL, 105 mmol) over 10 minutes.

-

Reaction: Stir the mixture at -78 °C for 30 minutes, then allow it to warm gradually to room temperature and hold for 5 minutes.

-

Iodination: Slowly add a solution of iodine (26.7 g, 105 mmol) in THF (200 mL). Stir the reaction mixture for 4 hours at room temperature.

-

Workup: Quench the reaction by adding water. Extract the organic phase with dichloromethane (CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter the solution and concentrate it under reduced pressure to yield the final product, this compound.[7]

References

-

Cas 13697-89-7, this compound. LookChem. [Link]

-

The Value Proposition of 4-Bromo-2,6-difluoroiodobenzene: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Refractive Index of Special Crystals and Certain Glasses. MIT. [Link]

Sources

- 1. Cas 13697-89-7,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 13697-89-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound CAS#: 13697-89-7 [m.chemicalbook.com]

- 6. web.mit.edu [web.mit.edu]

- 7. This compound | 13697-89-7 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. nbinno.com [nbinno.com]

melting point and boiling point of 2,6-difluoroiodobenzene

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoroiodobenzene for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks for the synthesis of novel molecules with tailored properties. Among these, this compound (CAS No. 13697-89-7) emerges as a compound of significant interest. Its unique trifunctional substitution pattern on the benzene ring—featuring two highly electronegative fluorine atoms ortho to a larger, polarizable iodine atom—imparts a distinct reactivity and set of physicochemical characteristics. These properties are instrumental in its application as a versatile synthetic intermediate.

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The presence of the iodine atom in this compound offers a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is therefore critical for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and an exploration of the underlying principles that govern these properties. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for the proficient handling and application of this important chemical entity.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of a compound is paramount for its application in synthesis and product development. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂I | [4][5] |

| Molecular Weight | 239.99 g/mol | [4] |

| Melting Point | 24-26 °C | [4][6] |

| Boiling Point | 186 °C | [4][6] |

| Density | 2.001 g/mL | [4][6] |

| Flash Point | 69 °C | [4][6] |

| Appearance | Colorless liquid or solid | [4] |

| Solubility | Soluble in organic solvents, insoluble in water. | [4] |

| Storage Temperature | Room Temperature, sealed in dry, keep in dark place. | [4][6] |

| Hazard Codes | Xi (Irritant) | [4] |

Experimental Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[7][8] The sharpness of the melting point is often used as an indicator of purity.[7] An impure compound will typically exhibit a depressed and broadened melting point range.[7]

Capillary Method using a Melting Point Apparatus

This is a common and accurate method for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation:

-

Packing the Capillary Tube:

-

Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of 24 °C.

-

Then, decrease the heating rate to about 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The melting point is reported as this range.

-

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heat distribution.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination, as it allows for thermal equilibrium between the heating block, the thermometer, and the sample.[8]

Caption: Experimental workflow for melting point determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[11][12]

Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.

Protocol:

-

Apparatus Setup:

-

Take a small test tube (fusion tube) and add about 0.5-1 mL of this compound.

-

Take a capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end downwards.[11][13]

-

Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Place this assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is above the level of the sample.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[14] The design of the Thiele tube ensures uniform heating of the oil bath through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

-

Measurement:

-

Stop heating and allow the apparatus to cool.

-

The stream of bubbles will slow down and eventually stop. At the moment the liquid just begins to enter the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[14]

-

Record the temperature on the thermometer at this point. This is the boiling point of the liquid.

-

It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

-

Causality Behind Experimental Choices:

-

Inverted Capillary: The inverted capillary tube traps a small amount of air. As the liquid is heated, the air expands and is replaced by the vapor of the liquid. The continuous stream of bubbles indicates that the liquid is at its boiling point.

-

Thiele Tube: The specific shape of the Thiele tube promotes the circulation of the heating oil, ensuring a uniform temperature distribution throughout the sample and the thermometer bulb.

Caption: Experimental workflow for boiling point determination.

Significance in Research and Drug Development

The melting and boiling points are fundamental properties that influence the handling, purification, and reaction conditions of this compound.

-

Purification: Distillation, a common method for purifying liquids, relies on differences in boiling points.[15] Knowing the boiling point of this compound (186 °C) allows for the selection of appropriate distillation conditions to separate it from reactants and byproducts.

-

Reaction Conditions: Many chemical reactions are temperature-sensitive. The boiling point of a solvent or reactant can dictate the maximum temperature at which a reaction can be carried out at atmospheric pressure.

-

Physical State: With a melting point of 24-26 °C, this compound can exist as either a solid or a liquid at or near room temperature. This is an important consideration for storage and handling.

The presence of fluorine in organic molecules can significantly alter their properties, making them highly valuable in drug discovery. Fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2][3][16] this compound serves as a key intermediate for introducing the 2,6-difluorophenyl moiety into potential drug candidates, a structural motif found in a number of biologically active compounds.

Safety and Handling

This compound is classified as an irritant (Xi).[4] Therefore, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[17][18]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[17][18]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[4][6]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust if in solid form.[17]

Conclusion

A precise understanding and accurate determination of the melting and boiling points of this compound are essential for its effective application in research and development. These fundamental physicochemical properties govern its purification, handling, and reactivity. As a key building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries, a thorough knowledge of its characteristics is indispensable for the modern scientist. The experimental protocols detailed in this guide provide a reliable framework for the characterization of this and similar compounds, ensuring both scientific rigor and safety in the laboratory.

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13697-89-7,this compound. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Melting Point Experiment. Retrieved from [Link]

-

Medium. (n.d.). The Chemical Role of 2,6-Difluoronitrobenzene in Advanced Synthesis. Retrieved from [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Spotlight on 2,6-Difluorobenzamide: A Key Fluorinated Organic Compound for Innovation. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Cas 13697-89-7,this compound | lookchem [lookchem.com]

- 5. capotchem.com [capotchem.com]

- 6. This compound CAS#: 13697-89-7 [chemicalbook.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vernier.com [vernier.com]

- 16. nbinno.com [nbinno.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 2,6-Difluoroiodobenzene (CAS: 13697-89-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic utility, and safety considerations for 2,6-Difluoroiodobenzene (CAS No. 13697-89-7). As a key halogenated aromatic intermediate, this compound's unique electronic and steric profile, conferred by its ortho-difluoro and iodo substituents, makes it an invaluable building block in modern organic synthesis. Its application spans the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials such as organic semiconductors and liquid crystals.[1][2][3][4] This document synthesizes critical data to empower researchers in leveraging the full potential of this versatile reagent while ensuring safe and effective handling.

Compound Identification and Structural Informatics

Precise identification is the cornerstone of reproducible science. This compound is an aromatic compound whose structure is foundational to its reactivity.

-

IUPAC Name : 1,3-Difluoro-2-iodobenzene[7]

-

Synonyms : 2,6-Difluoro-1-iodobenzene, 2-Iodo-1,3-difluorobenzene[1][8]

Structural Identifiers:

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound dictate its handling, reaction conditions, and purification methodologies. It typically presents as a white to pale yellow crystalline solid or a colorless liquid, contingent on ambient temperature and purity.[6][8]

| Property | Value | Source(s) |

| Melting Point | 24-26 °C | [1][3][4] |

| Boiling Point | 186 °C (at 760 mmHg) | [1] |

| 71 °C (at 14 mmHg) | [3][4] | |

| Density | 2.001 g/cm³ | [1] |

| Flash Point | 69 °C | [1] |

| Vapor Pressure | 0.927 mmHg at 25 °C | [1] |

| Refractive Index | 1.566 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

Core Reactivity and Synthetic Rationale

The synthetic value of this compound stems directly from the interplay of its substituents. The electron-withdrawing nature of the two ortho-fluorine atoms significantly influences the reactivity of the C-I bond, while also providing a means to introduce fluorine—a common bioisostere—into target molecules.

-

The C-I Bond as a Reactive Handle : The carbon-iodine bond is the primary site for synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition, a key step in these catalytic cycles.

-

Influence of Ortho-Fluorine Atoms : The fluorine atoms enhance the electrophilicity of the ipso-carbon, often accelerating the rate of oxidative addition. Furthermore, their presence can impart unique properties to the final product, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity, which are highly desirable traits in pharmaceutical and agrochemical design.[3]

-

Versatility : This compound serves as a precursor for a wide array of complex molecules. Its ability to introduce the 2,6-difluorophenyl moiety is crucial for creating structurally diverse and biologically active compounds.[2]

Key Applications in Research and Development

The unique structural attributes of this compound make it an indispensable tool across several scientific domains.

-

Pharmaceutical Synthesis : It is a vital intermediate in the synthesis of novel therapeutics.[1][3] The 2,6-difluorophenyl group is a structural motif found in various biologically active compounds, including protein kinase inhibitors.[1] The fluorine atoms can modulate pKa, improve cell membrane permeability, and block metabolic degradation.

-

Agrochemical Development : Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of crop protection agents.[1][2][4]

-

Materials Science : This compound is employed in the synthesis of advanced materials.[2][4] Its derivatives are investigated for applications in liquid crystals, polymers, and organic semiconductors, where the fluorine substituents can be used to fine-tune electronic properties and improve device performance.[1][4]

Safety, Handling, and Storage Protocols

Adherence to rigorous safety protocols is non-negotiable when working with halogenated aromatic compounds.

Hazard Identification:

-

GHS Pictogram : GHS07 (Exclamation Mark)[10]

-

Hazard Statements :

Recommended Handling Procedures:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

General Hygiene : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[11]

Storage Guidelines:

-

Store in a cool, dark, and dry place.[1][6] Recommended storage temperatures range from room temperature to 2-8 °C; consult the supplier's recommendation.[1][3][10]

-

Keep the container tightly sealed to prevent moisture ingress.

-

Store away from incompatible materials, particularly strong oxidizing agents.[6]

Illustrative Experimental Workflow: Suzuki Cross-Coupling

To demonstrate the practical utility of this compound, the following section outlines a representative protocol for a Suzuki cross-coupling reaction, a fundamental C-C bond-forming transformation. This workflow is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Sources

- 1. Cas 13697-89-7,this compound | lookchem [lookchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 1,3-Difluoro-2-iodobenzene 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. CAS 13697-89-7: 1,3-Difluoro-2-iodobenzene | CymitQuimica [cymitquimica.com]

- 9. 13697-89-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 10. 1,3-Difluoro-2-iodobenzene | 13697-89-7 [sigmaaldrich.com]

- 11. 13697-89-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

A Technical Guide to 2,6-Difluoroiodobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery

Section 1: Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's pKa, conformational preference, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2] Within the arsenal of fluorinated building blocks, 2,6-difluoroiodobenzene has emerged as a particularly valuable reagent. Its structure, featuring a reactive carbon-iodine bond flanked by two electron-withdrawing fluorine atoms, provides a versatile platform for constructing complex molecular architectures.

This technical guide offers an in-depth exploration of this compound for researchers, chemists, and drug development professionals. We will dissect its core molecular properties, provide a detailed and validated synthesis protocol, and explore its strategic application in palladium-catalyzed cross-coupling reactions—a critical tool in the synthesis of novel therapeutics.

Section 2: Molecular Structure and Physicochemical Properties

The utility of this compound begins with its distinct molecular structure and predictable physical properties. The ortho-difluoro substitution pattern creates a unique electronic environment around the carbon-iodine bond, influencing its reactivity in subsequent synthetic transformations.

Caption: Molecular structure of this compound.

The key physicochemical and identifying properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 13697-89-7 | [3][4][5][6] |

| Molecular Formula | C₆H₃F₂I | [4][5] |

| Molecular Weight | 239.99 g/mol | [4][5][6] |

| Synonyms | 1,3-Difluoro-2-iodobenzene | [4][5][6] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid | [5][7] |

| Melting Point | 24-26 °C | [5][7] |

| Boiling Point | 186 °C | [5][7] |

| Density | 2.001 g/mL | [5][7] |

| Flash Point | 69 °C | [5][7] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

| Storage | Store in a dark place, sealed under dry conditions at room temperature | [5][7][8] |

Section 3: Synthesis and Purification

A reliable and reproducible synthesis is paramount for ensuring a high-purity starting material for subsequent reactions. The most common and effective laboratory-scale synthesis involves the directed ortho-lithiation of 1,3-difluorobenzene followed by quenching with an iodine electrophile.[3][7]

Causality Behind Experimental Choices:

-

Directed Lithiation: The two fluorine atoms on 1,3-difluorobenzene are inductively electron-withdrawing and direct the strong base, n-butyllithium (n-BuLi), to deprotonate the most acidic proton at the C2 position (between the fluorines).

-

Low-Temperature Control: The reaction is initiated at -78 °C (dry ice/acetone bath) to prevent side reactions and control the highly exothermic lithiation step. Allowing the mixture to warm slightly before adding iodine ensures the lithiation is complete.

-

Electrophilic Quench: The resulting lithiated aryl species is a potent nucleophile that readily attacks molecular iodine (I₂) to form the stable C-I bond.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

(Adapted from ChemicalBook)[3][7]

-

Setup: To a flame-dried, nitrogen-purged round-bottom flask, add 1,3-difluorobenzene (10.0 g, 87 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (42 mL of a 2.5 M solution, 105 mmol) dropwise over 10 minutes, maintaining the internal temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 5 minutes.

-

Iodination: In a separate flask, prepare a solution of iodine (26.7 g, 105 mmol) in anhydrous THF (200 mL). Slowly add this iodine solution to the reaction mixture.

-

Reaction: Stir the resulting mixture at room temperature for 4 hours.

-

Quench and Workup: Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane (CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target product, this compound. A typical yield is around 74%.

Section 4: Spectroscopic Characterization (A Self-Validating System)

Confirmation of the product's identity and purity is a critical, self-validating step in any synthesis. Standard spectroscopic methods are employed for this purpose.

¹H Nuclear Magnetic Resonance (NMR)

Proton NMR is used to confirm the substitution pattern on the aromatic ring.

-

¹H NMR Data (CDCl₃): δ 7.24-7.30 (1H, multiplet), 6.89 (2H, doublet of doublets, J = 6.6 Hz, 8.4 Hz).[3][7]

Methodology for Comprehensive Characterization

The following protocols describe how to obtain a full spectroscopic profile for structure verification.[9]

-

¹³C NMR Spectroscopy: A sample (20-50 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL) and analyzed in a 5 mm NMR tube. Proton decoupling is used to simplify the spectrum, and chemical shifts are referenced to tetramethylsilane (TMS). This analysis will confirm the presence of six unique carbon environments and show characteristic C-F coupling constants.

-

Infrared (IR) Spectroscopy: A thin liquid film of the compound is prepared between two potassium bromide (KBr) plates. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer (4000-400 cm⁻¹). Key absorbances will include C-F and C-I stretches, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Electron impact (EI) ionization is typically used. The sample is introduced into the mass spectrometer, vaporized, and bombarded with electrons (70 eV). The resulting molecular ion peak (M⁺) and fragmentation pattern are analyzed to confirm the molecular weight and structural components. The expected molecular ion peak will be at m/z 239.99.

Section 5: Chemical Reactivity and Strategic Applications in Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The C-I bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds, while the fluorine atoms confer beneficial properties to the final molecule.

The Workhorse of Cross-Coupling Reactions

The polarized C-I bond is highly susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This reactivity makes this compound an excellent substrate for a variety of cross-coupling reactions that are fundamental to drug synthesis.[10][11][12]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne linkages.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: this compound in a generic Pd-catalyzed cross-coupling reaction.

The Strategic Role of Fluorine

The two ortho-fluorine atoms are not merely spectators. Their strong electron-withdrawing nature modulates the reactivity of the aryl iodide and imparts valuable properties to the resulting products:

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing the half-life of a drug.[2]

-

Binding Affinity: The C-F bond can participate in favorable electrostatic and hydrogen bonding interactions within a protein's active site, enhancing potency.[1]

-

Lipophilicity & Permeability: Fluorine substitution increases lipophilicity, which can improve a drug's ability to cross cell membranes and enhance oral bioavailability.[1][2]

Section 6: Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Codes: Xi (Irritant).[5]

-

Precautions: Avoid contact with skin and eyes. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place.[5][7]

Section 7: Conclusion

This compound is more than a simple halogenated aromatic; it is a sophisticated building block engineered for the precise demands of modern organic synthesis and drug discovery. Its combination of a reactive C-I bond and the modulating effects of two ortho-fluorine atoms provides chemists with a powerful tool to assemble complex molecules with tailored properties. Understanding its synthesis, characteristics, and reactivity is key to leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

Section 8: References

-

Cas 13697-89-7, this compound - LookChem. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

2,4-Difluoroiodobenzene: Your Key to Advanced Organic Synthesis. (2025, December 12). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 6, 2026, from [Link]

-

2,6-Difluoro-4-iodobenzaldehyde | C7H3F2IO | CID 50997876 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

2,4-Difluoroiodobenzene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 6, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved January 6, 2026, from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2988-3004. Retrieved January 6, 2026, from [Link]

-

A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. (n.d.). Google Patents. Retrieved January 6, 2026, from

-

Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

The Role of 2,4-Difluoroiodobenzene in Aromatic Synthesis and Beyond. (2025, October 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes. (n.d.). Beilstein Journals. Retrieved January 6, 2026, from [Link]

-

Pd-catalyzed cross-coupling reactions of alkyl halides. (2011, July 25). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025, November 18). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 13697-89-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Cas 13697-89-7,this compound | lookchem [lookchem.com]

- 6. 13697-89-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound CAS#: 13697-89-7 [m.chemicalbook.com]

- 8. 2265-93-2|2,4-Difluoroiodobenzene|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

solubility of 2,6-difluoroiodobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Difluoroiodobenzene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a key organohalogen intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring safe handling. This technical guide provides a thorough analysis of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely available in peer-reviewed literature, this document consolidates known physicochemical properties, discusses the theoretical principles governing its solubility, presents a detailed experimental protocol for determining solubility, and outlines best practices for data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Introduction to this compound

This compound (CAS No. 13697-89-7) is an aryl halide distinguished by the presence of two fluorine atoms ortho to a bulky iodine atom on a benzene ring. This unique substitution pattern imparts specific reactivity and physical properties to the molecule. The electron-withdrawing nature of the fluorine atoms influences the electron density of the aromatic ring, while the carbon-iodine bond serves as a versatile reactive site for various cross-coupling reactions. The solubility of this compound is a critical parameter that dictates its utility in solution-phase chemistry.

General Principles of Aryl Halide Solubility:

Aryl halides, including this compound, are generally characterized by low polarity.[1][2] Consequently, they exhibit poor solubility in highly polar solvents like water but are readily soluble in non-polar organic solvents.[1][2] The solubility in a given solvent is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" is a useful heuristic; solvents with similar polarity and intermolecular force characteristics to this compound are likely to be effective at dissolving it.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4-Difluoroiodobenzene | Notes |

| Molecular Formula | C₆H₃F₂I | C₆H₃F₂I | Same molecular formula, different isomer. |

| Molecular Weight | 239.99 g/mol | 239.99 g/mol | Identical molecular weight. |

| CAS Number | 13697-89-7[3] | 2265-93-2 | Unique identifier for each isomer. |

| Appearance | Not specified, likely a liquid or low-melting solid. | Clear light yellow to slightly brown liquid[4][5] | Isomers often have similar appearances. |

| Boiling Point | Not specified. | 175-176 °C[4] | Boiling points of isomers are often close. |

| Density | Not specified. | 2.006 g/mL at 25 °C[4] | Density is expected to be similar. |

| Water Solubility | Expected to be very low/insoluble.[1][2][6] | Insoluble[4][5] | A general characteristic of aryl halides. |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents.[2] | Soluble in common organic solvents.[2] | "Like dissolves like" principle applies. |

Theoretical Framework for Solubility

The solubility of this compound in an organic solvent is a thermodynamic equilibrium process. The extent of dissolution depends on the change in Gibbs free energy (ΔG) of the system. Favorable dissolution (high solubility) is associated with a negative ΔG, which is influenced by both enthalpy (ΔH) and entropy (ΔS) changes.

-

Enthalpy of Solution (ΔH_soln): This term represents the net energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, which primarily exhibits London dispersion forces and dipole-dipole interactions, solvents that can engage in similar interactions will lead to a more favorable (less positive or negative) enthalpy of solution.

-

Entropy of Solution (ΔS_soln): The dissolution of a solute generally leads to an increase in the randomness of the system, resulting in a positive entropy change. This term typically favors the dissolution process.

Experimental Determination of Solubility

Given the scarcity of published quantitative solubility data for this compound, experimental determination is often necessary. The isothermal equilibrium method, followed by a suitable analytical technique for quantification, is a robust and widely accepted approach.

Objective

To determine the equilibrium concentration of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow